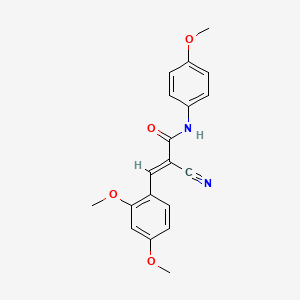
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide, also known as AG-1478, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 1994 by a team of researchers at Pfizer, and since then, it has been used in a variety of studies to investigate the mechanisms of various cellular processes.
Mechanism of Action
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, preventing its activation and subsequent downstream signaling. This leads to the inhibition of cell growth and proliferation, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to have a variety of biochemical and physiological effects on cells. It has been shown to inhibit the activation of the EGFR tyrosine kinase, leading to the inhibition of downstream signaling pathways involved in cell growth and proliferation. Additionally, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to induce apoptosis in cancer cells, leading to their death.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in lab experiments is its specificity for the EGFR tyrosine kinase. This allows researchers to investigate the specific role of this kinase in various cellular processes. However, one limitation of using 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide is its potential for off-target effects. Additionally, the high cost of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide may limit its use in some research settings.
Future Directions
There are several future directions for research involving 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide. One area of interest is investigating the role of EGFR in the development and progression of various cancers. Additionally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in combination with other cancer therapies to enhance their efficacy. Finally, researchers may investigate the potential use of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide in other disease states, such as inflammatory disorders.
Synthesis Methods
The synthesis of 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide involves a multi-step process that begins with the reaction of 2,4-dimethoxybenzaldehyde and 4-methoxybenzylamine to form the Schiff base intermediate. This intermediate is then reacted with acrylonitrile in the presence of a catalyst to form the final product, 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide.
Scientific Research Applications
2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been used in a variety of studies to investigate the mechanisms of various cellular processes. It is primarily used as an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, which is a key mediator of cell growth and differentiation. 2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)acrylamide has been shown to be effective in inhibiting the growth of a variety of cancer cells, including breast, lung, and prostate cancer cells.
properties
IUPAC Name |
(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-23-16-8-5-15(6-9-16)21-19(22)14(12-20)10-13-4-7-17(24-2)11-18(13)25-3/h4-11H,1-3H3,(H,21,22)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHVTIXBPSNUFD-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=C(C=C(C=C2)OC)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C/C2=C(C=C(C=C2)OC)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

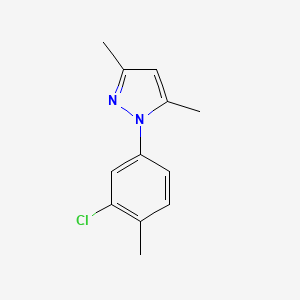
![N-{amino[(6-methoxy-4-methyl-2-quinazolinyl)amino]methylene}-4-nitrobenzenesulfonamide](/img/structure/B5842460.png)
![4-{1-cyano-2-[4-(diethylamino)phenyl]vinyl}benzonitrile](/img/structure/B5842465.png)
![N'-[3-(2-furyl)-2-methyl-2-propen-1-ylidene]-2-propyl-4-quinolinecarbohydrazide](/img/structure/B5842475.png)
![N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5842496.png)
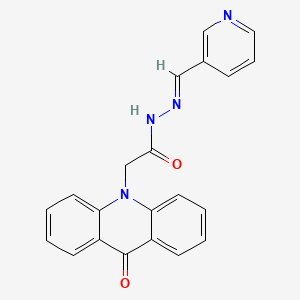
![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-2-hydroxybenzoic acid](/img/structure/B5842508.png)
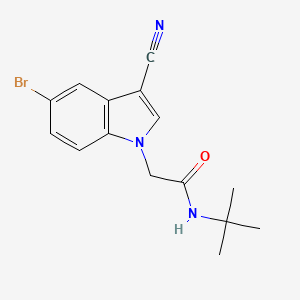
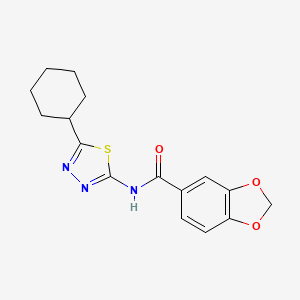
![N-benzyl-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5842528.png)
![N'-[(3,4-dichlorobenzoyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5842542.png)
![N-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}benzamide](/img/structure/B5842546.png)
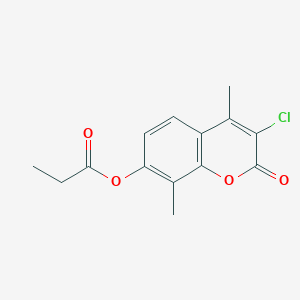
![2-{[3-(4-methoxyphenyl)acryloyl]amino}benzamide](/img/structure/B5842553.png)